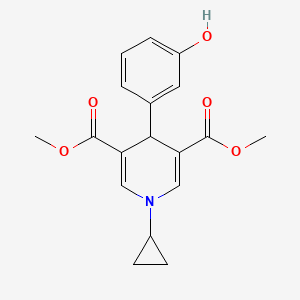![molecular formula C20H17F6N3O4 B11081102 3-nitro-4-(pyrrolidin-1-yl)-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11081102.png)
3-nitro-4-(pyrrolidin-1-yl)-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-NITRO-4-(1-PYRROLIDINYL)-N-[2-(2,2,2-TRIFLUOROETHOXY)-5-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE is a complex organic compound characterized by the presence of nitro, pyrrolidinyl, trifluoroethoxy, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-NITRO-4-(1-PYRROLIDINYL)-N-[2-(2,2,2-TRIFLUOROETHOXY)-5-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE typically involves multi-step organic reactions The process begins with the nitration of a suitable benzene derivative to introduce the nitro group
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The pyrrolidinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted benzamides or other derivatives.
Scientific Research Applications
3-NITRO-4-(1-PYRROLIDINYL)-N-[2-(2,2,2-TRIFLUOROETHOXY)-5-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-NITRO-4-(1-PYRROLIDINYL)-N-[2-(2,2,2-TRIFLUOROETHOXY)-5-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoroethoxy and trifluoromethyl groups can influence the compound’s lipophilicity and binding affinity to proteins or enzymes. These interactions can modulate biological pathways and result in specific pharmacological effects.
Comparison with Similar Compounds
3-NITRO-4-(1-PYRROLIDINYL)BENZENECARBALDEHYDE: Shares the nitro and pyrrolidinyl groups but lacks the trifluoroethoxy and trifluoromethyl groups.
4-(1-PYRROLIDINYL)-N-[2-(2,2,2-TRIFLUOROETHOXY)-5-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE: Lacks the nitro group but contains the other functional groups.
Uniqueness: The presence of both trifluoroethoxy and trifluoromethyl groups in 3-NITRO-4-(1-PYRROLIDINYL)-N-[2-(2,2,2-TRIFLUOROETHOXY)-5-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets, making it distinct from similar compounds.
Properties
Molecular Formula |
C20H17F6N3O4 |
|---|---|
Molecular Weight |
477.4 g/mol |
IUPAC Name |
3-nitro-4-pyrrolidin-1-yl-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C20H17F6N3O4/c21-19(22,23)11-33-17-6-4-13(20(24,25)26)10-14(17)27-18(30)12-3-5-15(16(9-12)29(31)32)28-7-1-2-8-28/h3-6,9-10H,1-2,7-8,11H2,(H,27,30) |
InChI Key |
YLQZSGHZOSKFIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)OCC(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-Bromophenyl)[4-(4-nitro-3-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]amino}phenyl)piperazin-1-yl]methanone](/img/structure/B11081027.png)
![3-{[(2E)-2-cyano-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoyl]amino}benzoic acid](/img/structure/B11081038.png)

![methyl 2-{[(2E)-3-{3-bromo-4-[(4-chlorobenzyl)oxy]phenyl}-2-cyanoprop-2-enoyl]amino}benzoate](/img/structure/B11081051.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(4-methoxyphenoxy)ethyl]acetamide](/img/structure/B11081055.png)
![2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11081062.png)
![N-[4-(difluoromethoxy)phenyl]-2-(3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B11081064.png)
![(2Z)-N-(2-methylphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B11081065.png)

![(4-{2-oxo-4-[(phenylcarbonyl)amino]pyrimidin-1(2H)-yl}-1,3-dioxolan-2-yl)methyl benzoate](/img/structure/B11081084.png)
![(2Z)-3-(3,3-diphenylpropyl)-2-[(4-methoxyphenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide](/img/structure/B11081088.png)
![ethyl 6-bromo-2-[(4-carbamoylpiperidin-1-yl)methyl]-5-methoxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B11081091.png)
![Benzyl (1-{[5-(methylsulfamoyl)naphthalen-1-yl]amino}-1-oxopropan-2-yl)carbamate](/img/structure/B11081096.png)
![N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide](/img/structure/B11081098.png)
